4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4ClF4N . It has a molecular weight of 249.59 g/mol . The IUPAC name for this compound is 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds is an important research topic due to their wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline consists of a quinoline core with chlorine, fluorine, and trifluoromethyl substituents . The InChI code for this compound is 1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 249.59 g/mol and a molecular formula of C10H4ClF4N . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 248.9968395 g/mol . The topological polar surface area is 12.9 Ų .Safety and Hazards
Mechanism of Action
Target of Action
Quinolines, a family of compounds to which this compound belongs, are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines generally interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function .
Biochemical Pathways
Quinolines are known to impact a variety of biochemical pathways due to their broad spectrum of activity .
Result of Action
The inhibition of various enzymes by quinolines can lead to a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N/c1-5-2-3-7-9(10(5)13)6(12)4-8(17-7)11(14,15)16/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKZIOVBVICBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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